2-Azido-1,3-difluoro-5-iodobenzene
Description
2-Azido-1,3-difluoro-5-iodobenzene is a halogenated aromatic compound featuring an azide (-N₃) group at position 2, fluorine atoms at positions 1 and 3, and an iodine atom at position 4. This compound is structurally distinct due to the combination of electron-withdrawing substituents (F and I) and the reactive azide group, which facilitates applications in click chemistry, particularly in Huisgen 1,3-dipolar cycloadditions to form 1,2,3-triazoles . However, analogous fluorinated benzene derivatives are synthesized via nucleophilic aromatic substitution or diazotization reactions under controlled conditions .
The fluorine atoms enhance the compound’s stability and influence its electronic properties, making it a versatile intermediate in medicinal chemistry and materials science .
Properties
Molecular Formula |
C6H2F2IN3 |
|---|---|
Molecular Weight |
281.00 g/mol |
IUPAC Name |
2-azido-1,3-difluoro-5-iodobenzene |
InChI |
InChI=1S/C6H2F2IN3/c7-4-1-3(9)2-5(8)6(4)11-12-10/h1-2H |
InChI Key |
LNBFCZPBSRNPAV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1F)N=[N+]=[N-])F)I |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-Azido-1,3-difluoro-5-iodobenzene typically involves the introduction of the azido group to a pre-functionalized benzene ring. One common method is the diazotization of aniline derivatives followed by azidation. The reaction conditions often require the use of sodium nitrite and hydrochloric acid to form the diazonium salt, which is then treated with sodium azide to introduce the azido group. Industrial production methods may involve similar steps but are optimized for larger scale synthesis and higher yields .
Chemical Reactions Analysis
2-Azido-1,3-difluoro-5-iodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other nucleophiles under suitable conditions.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation to form various oxidized products. Common reagents used in these reactions include sodium azide, hydrogen gas, and various oxidizing agents.
Scientific Research Applications
2-Azido-1,3-difluoro-5-iodobenzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in bioconjugation reactions to label biomolecules with azido groups.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Azido-1,3-difluoro-5-iodobenzene involves its reactivity towards nucleophiles and electrophiles. The azido group is particularly reactive and can participate in click chemistry reactions, forming stable triazole linkages. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following table compares 2-Azido-1,3-difluoro-5-iodobenzene with key analogues, focusing on substituent effects, reactivity, and applications:
Key Observations :
- Azide vs. Bromine : The azide group in 2-Azido-1,3-difluoro-5-iodobenzene enables unique reactivity (e.g., triazole formation) but introduces thermal instability compared to brominated analogues like 2-Bromo-1,3-difluoro-5-iodobenzene, which are more stable and suited for cross-coupling reactions .
- Electronic Effects : Fluorine atoms in all three compounds enhance electron-withdrawing effects, activating the benzene ring for nucleophilic substitution. However, the iodine atom at position 5 in 2-Azido-1,3-difluoro-5-iodobenzene offers a sterically accessible site for further functionalization .
- Applications : Brominated derivatives dominate industrial applications (e.g., pharmaceuticals, agrochemicals) due to their stability and predictable reactivity, whereas azido derivatives are niche intermediates in research-oriented click chemistry .
Stability and Handling
- 2-Azido-1,3-difluoro-5-iodobenzene : Requires storage in light-protected containers at controlled temperatures due to the azide group’s sensitivity to heat and light .
- Brominated Analogues : Exhibit superior stability, enabling long-term storage at room temperature without degradation .
Market and Industrial Relevance
- Brominated derivatives like 2-Bromo-1,3-difluoro-5-iodobenzene dominate market reports, with feasibility studies highlighting their scalability in pharmaceutical and agrochemical production .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
